
Probing Viral Entry: A Single-Virus Fusion Assay
Using Biotinylated PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 16:0 Biotinyl PE

Cat. No.: B1502580 Get Quote

Application Notes and Protocols

Introduction
The entry of enveloped viruses into host cells is a critical first step in infection, initiated by the

fusion of the viral envelope with a host cell membrane. Understanding the molecular

mechanisms and kinetics of this process is paramount for the development of antiviral

therapeutics. Single-virus fusion assays provide a powerful tool to dissect these intricate events

in real-time, overcoming the limitations of bulk assays that average the behavior of a large

population of viruses. This application note details a robust method for monitoring single-virus

fusion events using biotinylated phosphatidylethanolamine (PE) liposomes as a model target

membrane. This system offers precise control over the target membrane composition and

allows for the immobilization of liposomes, facilitating high-resolution imaging of individual

fusion events.[1][2][3]

This assay relies on the principles of fluorescence dequenching to monitor two key stages of

fusion: lipid mixing (hemifusion) and content mixing (fusion pore formation).[4][5] Viruses are

typically labeled with a self-quenching concentration of a lipophilic dye, and the target

liposomes can be loaded with a soluble fluorescent dye. Upon fusion, the viral and liposomal

membranes merge, leading to the dilution of the lipophilic dye and a subsequent increase in its

fluorescence.[6][7] Similarly, the formation of a fusion pore allows the release of the liposomal

content, which can be detected as a change in fluorescence.[1][8] The use of biotinylated PE in

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1502580?utm_src=pdf-interest
https://www.biorxiv.org/content/10.1101/2022.05.20.492704v1.full-text
https://www.biorxiv.org/content/10.1101/2025.07.23.666410.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12330676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3150058/
https://experiments.springernature.com/articles/10.1007/978-1-4939-8678-1_13
https://pmc.ncbi.nlm.nih.gov/articles/PMC12547743/
https://www.researchgate.net/publication/394037015_Single_virus_lipid_mixing_study_of_Sendai_virus_provides_insight_into_fusion_mechanism
https://www.biorxiv.org/content/10.1101/2022.05.20.492704v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC9748363/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1502580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the liposome formulation enables their specific and stable immobilization on a streptavidin-

coated surface, creating an ideal platform for observation via fluorescence microscopy.[2][6][9]
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Reagent Supplier Catalog No.

1,2-dioleoyl-sn-glycero-3-

phosphocholine (DOPC)
Avanti Polar Lipids 850375

1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE)
Avanti Polar Lipids 850725

Cholesterol Avanti Polar Lipids 700000

1,2-dipalmitoyl-sn-glycero-3-

phosphoethanolamine-N-

(biotinyl) (sodium salt) (16:0

Biotinyl Cap PE)

Avanti Polar Lipids 870277

Texas Red 1,2-

dihexadecanoyl-sn-glycero-3-

phosphoethanolamine (Texas

Red-DHPE)

Invitrogen T1395

Sulforhodamine B (SRB) Sigma-Aldrich S9012

Streptavidin Thermo Fisher 21122

Poly-L-lysine-graft-

poly(ethylene glycol) (PLL-

PEG)

SuSoS AG PLL(20)-g[3.5]-PEG(2)

PLL-PEG-biotin SuSoS AG
PLL(20)-g[3.5]-

PEG(2)/PEG(3.4)-Biotin(20%)

Chloroform Sigma-Aldrich C2432

HEPES Sigma-Aldrich H3375

NaCl Sigma-Aldrich S9888

Glass coverslips Warner Instruments 64-0720

Microfluidic flow cells (e.g.,

PDMS)
- -
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Preparation of Biotinylated PE Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a diameter of

approximately 100 nm using the extrusion method.[6]

Lipid Film Hydration:

In a clean glass vial, combine the desired lipids in chloroform. A typical composition is

DOPC:DOPE:Cholesterol:Biotinyl PE at a molar ratio of 49:20:30:1.[2][3][6]

For content mixing assays, prepare a separate set of liposomes encapsulating a

fluorescent dye like Sulforhodamine B (SRB).

Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the

bottom of the vial.

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to

a final lipid concentration of 1-10 mg/mL.[10] For SRB-containing liposomes, use a high

concentration of the dye (e.g., 50 mM) to achieve self-quenching.[11]

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

Liposome Extrusion:

Assemble a mini-extruder with a 100 nm polycarbonate membrane.

Subject the MLV suspension to at least 21 passes through the extruder to form LUVs of a

uniform size.[6]

For SRB-containing liposomes, remove the unencapsulated dye by size-exclusion

chromatography using a Sephadex G-50 column.

Virus Labeling
This protocol describes the labeling of the viral membrane with a lipophilic dye.
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Prepare a stock solution of Texas Red-DHPE in ethanol or DMSO.

Incubate the purified virus preparation with the fluorescent dye at a concentration sufficient to

cause self-quenching. A typical starting point is a 2-hour incubation at room temperature.[1]

Remove unincorporated dye by centrifugation or by passing the labeled virus through a

desalting column.[1]

Resuspend the labeled virus pellet in a suitable buffer and store at 4°C.[1]

Preparation of the Imaging Surface
This protocol details the preparation of a streptavidin-coated glass surface for liposome

immobilization.[8][9]

Clean glass coverslips thoroughly by sonication in a series of solvents (e.g., acetone,

ethanol, and water).

Treat the clean coverslips with a mixture of PLL-PEG and PLL-PEG-biotin (e.g., 95% PLL-

PEG and 5% PLL-PEG-biotin) to create a passivated and functionalized surface.[8]

Incubate the coated coverslips with a solution of streptavidin (e.g., 0.2 mg/mL) for 15-30

minutes.[8][9]

Wash away unbound streptavidin with buffer.

Single-Virus Fusion Assay
Assemble a microfluidic flow cell using the prepared coverslip as the bottom surface.[2][6]

Introduce the biotinylated PE liposomes into the flow cell and incubate for at least 60 minutes

to allow for tethering to the streptavidin-coated surface.[9]

Wash the channel with buffer to remove unbound liposomes.[9]

Introduce the fluorescently labeled viruses into the flow cell and allow them to bind to the

target liposomes.
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Wash away unbound viruses.

Initiate fusion by introducing a low pH buffer (e.g., pH 5.0 for influenza virus) into the flow

cell.[4]

Acquire time-lapse fluorescence microscopy images to monitor the dequenching of the viral

and/or liposomal fluorophores.

Data Analysis and Presentation
Quantitative data from single-virus fusion assays can provide insights into the kinetics and

efficiency of the fusion process. Key parameters to measure include the wait time from fusion

trigger to the onset of lipid mixing and the overall fusion extent.

Quantitative Data Summary

Condition
Number of
Viruses
Analyzed

Number of
Fusion Events

Fusion Extent
(%)

Mean Wait
Time (s)

Control (pH 7.4) 500 5 1.0 N/A

Low pH (pH 5.0) 500 150 30.0 45.2 ± 15.8

Inhibitor A (Low

pH)
500 25 5.0 120.5 ± 45.3

Inhibitor B (Low

pH)
500 10 2.0 N/A

Data are presented as mean ± standard deviation.
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Preparation Steps

Assay Execution

Data Analysis

1. Prepare Biotinylated
PE Liposomes

4. Immobilize Liposomes
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2. Label Virus with
Self-Quenching Dye

5. Introduce Labeled
Virus

3. Prepare Streptavidin-
Coated Surface

6. Trigger Fusion
(e.g., Low pH)

7. Time-Lapse
Fluorescence Imaging

8. Analyze Dequenching
Events

9. Quantify Fusion
Kinetics & Extent
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Caption: Workflow for the single-virus fusion assay.
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Signaling Pathway of Virus-Liposome Fusion
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Fusion Process
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Caption: Key stages of virus-liposome fusion.
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Problem Possible Cause Suggested Solution

Low liposome immobilization
Inefficient biotin-streptavidin

binding

Ensure proper preparation of

the PLL-PEG-biotin surface

and streptavidin incubation.

Verify the incorporation of

biotinylated PE in liposomes.

Non-specific binding

Optimize the density of PLL-

PEG to ensure good surface

passivation.

High background fluorescence Unbound labeled virus

Thoroughly wash the flow cell

after virus incubation to

remove unbound particles.[8]

Impurities in reagents
Use high-purity lipids and

dyes.

No fusion events observed Inactive virus

Use a fresh preparation of

virus and verify its fusogenic

activity using a bulk assay.

Incorrect fusion trigger

Ensure the pH of the fusion

buffer is optimal for the specific

virus being studied.[4]

Inappropriate liposome

composition

Verify that the target liposomes

contain the necessary

receptors or lipid composition

for viral fusion.

Rapid photobleaching
High laser power or long

exposure times

Reduce laser intensity and/or

exposure time. Use an oxygen

scavenging system in the

imaging buffer.

Inconsistent fusion kinetics Heterogeneity in virus or

liposome population

This may be an inherent

property of the system.

Analyze a large number of
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events to obtain statistically

significant data.[1]

Temperature fluctuations
Use a temperature-controlled

stage on the microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Probing Viral Entry: A Single-Virus Fusion Assay Using
Biotinylated PE Liposomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1502580#single-virus-fusion-assay-with-biotinyl-pe-
liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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